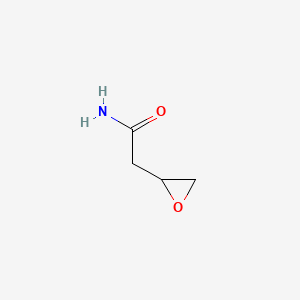

3,4-Epoxybutyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(oxiran-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHZLNKMZPYTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034116 | |

| Record name | 3,4-Epoxybutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89925-00-8 | |

| Record name | 3,4-Epoxybutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089925008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Epoxybutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-EPOXYBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7PKD4Q08N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Development of Novel Catalytic Systems:

A significant thrust in current research is the development of new catalytic systems for the synthesis and transformation of epoxy amides. This includes the exploration of:

Biocatalysis: The use of enzymes, or "biocatalysts," in organic synthesis is a rapidly growing field. vapourtec.comwhiterose.ac.ukmdpi.com Researchers are actively investigating new enzymes and optimizing reaction conditions for the enzymatic synthesis and resolution of chiral epoxy amides. researchgate.netwipo.int This approach offers the advantages of high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Metal-Catalyzed Reactions: Transition metal catalysis continues to be a cornerstone of organic synthesis. Research is ongoing to develop new metal catalysts that can effect novel transformations of epoxy amides with high efficiency and selectivity.

Applications in the Synthesis of Bioactive Molecules:

The synthesis of biologically active molecules remains a primary driver of research in organic chemistry. 3,4-Epoxybutyramide and its derivatives continue to be explored as key intermediates in the synthesis of:

Novel Antibiotics: The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Researchers are utilizing epoxy amides to synthesize novel β-lactam antibiotics and other compounds with potential antimicrobial activity.

Anticancer Agents: The structural motifs accessible from epoxy amides are also found in a number of anticancer agents. tandfonline.com Current research is focused on leveraging the chemistry of epoxy amides to develop new and more effective cancer therapies.

Green Chemistry Approaches:

Mechanistic Pathways of Epoxide Ring-Opening Reactions

The reactivity of the epoxide ring in this compound is dominated by ring-opening reactions initiated by either nucleophiles or acids. The regiochemical outcome of these reactions is highly dependent on the reaction conditions, specifically whether the process is mediated by acid or base.

Nucleophilic Attack Modalities on the Epoxy Ring (e.g., S_N2 Reactions)

Under neutral or basic conditions, the ring-opening of epoxides proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgchemrxiv.org Due to significant ring strain (approximately 13 kcal/mol), epoxides are more reactive than typical acyclic ethers. nih.gov For an unsymmetrical epoxide like this compound, a strong nucleophile will preferentially attack the less sterically hindered carbon atom. rsc.org In this case, the attack occurs at the C4 position.

The reaction is initiated by the direct attack of the nucleophile on the backside of the C4 carbon, leading to the cleavage of the C4-O bond and inversion of stereochemistry at that center. rsc.org The resulting intermediate is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product. rsc.org A wide array of potent nucleophiles, including amines, alkoxides, Grignard reagents, and organolithium compounds, can be used for this transformation. mdpi.comresearchgate.net The general mechanism is a classic S_N2 process, driven by the relief of ring strain. nih.gov

Acid-Catalyzed Epoxide Ring-Opening Mechanisms

In the presence of an acid catalyst, the epoxide ring-opening mechanism is altered significantly. frontiersin.org The first step involves the protonation of the epoxide oxygen by the acid (e.g., H₃O⁺), which transforms the poor hydroxyl leaving group into a good leaving group (an oxonium ion). researchgate.net This activation step makes the epoxide much more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. wikipedia.org

For an unsymmetrical epoxide, the subsequent nucleophilic attack occurs at the carbon atom that can best stabilize a positive charge. researchgate.net In the case of this compound, the attack will preferentially occur at the more substituted C3 carbon. The transition state has a significant S_N1-like character, with a buildup of partial positive charge on the tertiary carbon, which is stabilized by the adjacent carbon framework. mdpi.com The nucleophile attacks from the side opposite the C-O bond, resulting in a trans configuration of the nucleophile and the hydroxyl group in the final 1,2-diol product. wikipedia.orgmdpi.com

| Condition | Mechanism | Site of Attack | Key Intermediate | Stereochemical Outcome |

|---|---|---|---|---|

| Acid-Catalyzed (e.g., H₃O⁺) | S_N1-like | C3 (More substituted) | Protonated epoxide (oxonium ion) with partial carbocation character at C3 | trans-diol |

| Base-Mediated (e.g., RO⁻, RMgX) | S_N2 | C4 (Less substituted) | Alkoxide formed after nucleophilic attack | Inversion of configuration at C4 |

Base-Mediated Epoxide Ring-Opening Processes

Base-mediated ring-opening is a clear-cut example of an S_N2 reaction. chemrxiv.org Unlike acid-catalyzed reactions, there is no prior protonation of the epoxide oxygen. chemrxiv.org A strong, negatively charged nucleophile directly attacks one of the epoxide carbons. rsc.org Governed by steric hindrance, the nucleophile attacks the less substituted C4 carbon of the this compound ring. wikipedia.org

This attack forces the epoxide ring to open, creating a negatively charged oxygen atom (an alkoxide) at the C3 position. chemrxiv.org A subsequent protonation step, typically upon aqueous workup, neutralizes the alkoxide to form the final hydroxyl group. rsc.org This pathway is highly predictable and provides a reliable method for introducing a variety of substituents at the C4 position with defined stereochemistry. nih.gov

Intramolecular Cyclization Mechanisms of this compound Precursors

The bifunctional nature of this compound precursors, containing both an electrophilic epoxide and a nucleophilic amide (or a derivative thereof), allows for intramolecular reactions. These cyclizations are powerful methods for synthesizing various heterocyclic ring systems.

Formation of Azetidinone Rings (β-Lactam Ring Closure)

The synthesis of azetidin-2-ones, which contain the pharmacologically important β-lactam ring, can be achieved through the intramolecular cyclization of N-protected this compound precursors. scispace.comslideshare.net This transformation proceeds via a 4-exo-tet cyclization pathway. The reaction is typically initiated by treating an N-substituted (2R,3R)-epoxybutyramide with a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS).

The base deprotonates the amide nitrogen, generating a highly nucleophilic amide anion. This internal nucleophile then attacks the adjacent epoxide ring at the C4 position in an intramolecular S_N2 fashion. This regio- and stereoselective ring closure results in the formation of the four-membered azetidinone ring with concomitant opening of the epoxide to a hydroxyl group at the C3 position. scispace.com This method is a key strategy in the synthesis of precursors for carbapenem (B1253116) antibiotics. scispace.comslideshare.net

| Precursor | Base/Conditions | Product | Reference |

|---|---|---|---|

| (2R,3R)-N-diethoxyphosphinylmethyl-2,3-epoxybutyramide | LiN(SiMe₃)₂ in THF | 4-diethoxyphosphinyl-3-(1-hydroxyethyl)-2-azetidinone | |

| (2R,3R)-N-diphenylmethyl-epoxybutyramide | LiHMDS in THF | 4-carbonyl-1-diphenylmethyl-3-(1-hydroxyethyl)azetidin-2-one | |

| N-(p-methoxyphenyl)-epoxybutyramide | Inorganic weak base (e.g., K₂CO₃) in DMF/EtOAc | (3R,4R)-3-[(R)-1-hydroxyethyl]-4-((S)-1-phenylethyl)-1-(p-methoxyphenyl)azetidin-2-one |

Generation of Fused Heterocyclic Systems (e.g., Morpholinones, Aza-oxepinones)

Beyond four-membered rings, derivatives of this compound can be used to construct larger, fused heterocyclic systems. Research has demonstrated a chemodivergent synthesis of both six-membered morpholin-3-ones and seven-membered 1,4-oxazepan-5-ones from a common N-substituted epoxyamide precursor. scispace.com The outcome of the intramolecular cyclization can be directed by the choice of reaction conditions, leading to different ring sizes.

The formation of a six-membered morpholinone ring proceeds via a 6-endo-tet cyclization. In this pathway, the amide nucleophile attacks the C3 carbon of the epoxide. Conversely, the formation of a seven-membered aza-oxepinone ring occurs through a 7-exo-tet cyclization, where the amide oxygen attacks the C4 carbon, followed by rearrangement. The ability to selectively favor one pathway over the other from a single starting material by tuning the reaction parameters offers a flexible strategy for generating diverse heterocyclic scaffolds. scispace.com

Stereochemical Control and Chirality Preservation in Cyclization Reactions

The concept of stereochemical control in chemical reactions is fundamental, particularly when a molecule possesses pre-existing chiral centers. For a compound like this compound, which contains a stereogenic carbon at the C3 position of the epoxy ring, any subsequent reaction must account for the transfer or modification of this chirality. The principle of "memory of chirality" describes phenomena where the chirality of a starting material is retained in the product, even if the reaction proceeds through an intermediate where the original chiral center is temporarily altered. scripps.edu

In the context of this compound, intramolecular cyclization reactions represent a key class of transformations where stereochemical control is paramount. These reactions typically involve the nucleophilic attack of the amide functional group onto one of the electrophilic carbons of the epoxide ring. The amide can react via its nitrogen or oxygen atom, leading to different heterocyclic products.

The stereochemical outcome of such a cyclization is dictated by the configuration of the starting epoxide. Because the amide and epoxide are locked in a specific spatial relationship, the intramolecular attack will proceed in a predictable manner, usually through a backside attack mechanism (SN2). This ensures that the chirality of the starting material directly influences the chirality of the product. For example, if the (R)-enantiomer of this compound undergoes cyclization, it will yield a product with a specific and predictable stereochemistry, distinct from the product formed from the (S)-enantiomer. This preservation of stereochemical integrity is crucial in asymmetric synthesis. The preparation of related chiral epoxides, such as (2R,3R)-2,3-epoxybutanoate, has been achieved from chiral precursors like L-threonine, highlighting a viable pathway to obtaining enantiopure starting materials for such transformations. researchgate.net

| Starting Enantiomer | Point of Nucleophilic Attack | Resulting Product Stereochemistry | Ring System Formed |

|---|---|---|---|

| (R)-3,4-Epoxybutyramide | Amide-N attacks C4 | (R)-3-hydroxyazetidin-2-one | 4-membered (β-lactam) |

| (S)-3,4-Epoxybutyramide | Amide-N attacks C4 | (S)-3-hydroxyazetidin-2-one | 4-membered (β-lactam) |

| (R)-3,4-Epoxybutyramide | Amide-O attacks C4 (via iminol tautomer) | (R)-4-(hydroxymethyl)oxazol-2(3H)-one | 5-membered (oxazolidinone) |

| (S)-3,4-Epoxybutyramide | Amide-O attacks C4 (via iminol tautomer) | (S)-4-(hydroxymethyl)oxazol-2(3H)-one | 5-membered (oxazolidinone) |

Rearrangement Reaction Mechanisms of this compound Scaffolds

Rearrangement reactions involve the structural reorganization of a molecule's carbon skeleton or functional groups to form an isomer. solubilityofthings.com For scaffolds containing an epoxide ring, such as this compound, rearrangements can be initiated under acidic, basic, or thermal conditions, often leading to the formation of allylic alcohols or carbonyl compounds.

While specific studies on the rearrangement of this compound are not extensively documented, research on the closely related analogue, 3,4-epoxybutyronitrile , provides significant insight. The transformation of 3,4-epoxybutyronitrile into the trans-isomer of 4-hydroxybut-2-enenitrile has been observed in an aqueous phosphate-buffered solution. researchgate.net This rearrangement is hypothesized to proceed via a base-catalyzed mechanism where a base (e.g., phosphate (B84403) ion) abstracts a proton from the carbon alpha to the nitrile group (C2). The resulting carbanion facilitates the opening of the adjacent epoxide ring, forming an allylic alkoxide intermediate, which is subsequently protonated to yield the final allylic alcohol product. researchgate.net

Given the electronic similarities between a nitrile and a carboxamide group, a comparable mechanism could be envisioned for this compound under appropriate basic conditions. The abstraction of a proton from the C2 position would be followed by epoxide ring-opening to generate a rearranged product. The specific conditions and the nature of the base would be critical in determining the reaction's viability and outcome. Such rearrangements are distinct from classical named reactions like the Beckmann or Claisen rearrangements, which involve different functional groups and intermediates. solubilityofthings.combdu.ac.in

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Proton abstraction from the carbon adjacent to the nitrile group (C2) by a base. | 3,4-epoxybutyronitrile, Base (e.g., HPO42-) |

| 2 | Formation of a resonance-stabilized carbanion. | Carbanionic intermediate |

| 3 | Intramolecular attack of the carbanion to open the epoxide ring, proceeding via an SN2-like mechanism. | Carbanionic intermediate |

| 4 | Formation of an allylic alkoxide intermediate. | Alkoxide of the final product |

| 5 | Protonation of the alkoxide by the conjugate acid of the base (or water). | Alkoxide, H2O or H2PO4- |

| 6 | Formation of the final product, 4-hydroxybut-2-enenitrile. | 4-hydroxybut-2-enenitrile |

Detailed Analysis of Transition States for Key Transformations

Understanding a reaction mechanism in full detail requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. wikipedia.org The structure and energy of the transition state govern the reaction's rate and selectivity. While direct experimental observation of a transition state is extremely challenging due to its fleeting lifetime (on the order of femtoseconds), its properties can be elucidated through kinetic studies and, most powerfully, through computational chemistry. wikipedia.orgnih.gov

Modern computational methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of reaction pathways. nih.gov For a key transformation of this compound, such as the base-catalyzed rearrangement or an intramolecular cyclization, a computational study would map the potential energy surface connecting reactants to products. smu.edu This involves locating the optimized geometries of the reactants, products, any intermediates, and, crucially, the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical parameter that determines the reaction kinetics. ethz.ch

For the rearrangement of a this compound scaffold, a transition state analysis would reveal the extent of bond breaking and bond formation at the peak of the energy profile. For instance, in the proposed base-catalyzed rearrangement, the transition state would likely feature a partially abstracted proton at C2, partial C2-C3 double bond character, and a partially broken C3-O epoxide bond. researchgate.net The geometry of this TS would confirm whether the reaction is concerted (a single step) or stepwise (involving a discrete intermediate). scielo.org.za Such computational analyses provide invaluable, atom-level insights into the forces and electronic changes that drive the chemical transformation. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| EReactant | Calculated energy of the ground state reactant(s). | Baseline for all energy comparisons. |

| ETS | Calculated energy of the transition state structure. | Highest point on the reaction energy profile. |

| EProduct | Calculated energy of the ground state product(s). | Determines the overall thermodynamics of the reaction (ΔErxn). |

| Activation Energy (ΔG‡) | The energy difference between the transition state and the reactants (ETS - EReactant). | Determines the reaction rate; a lower barrier means a faster reaction. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants (EProduct - EReactant). | Indicates if the reaction is exothermic (negative) or endothermic (positive). |

| Imaginary Frequency | A single negative vibrational frequency in the calculated vibrational spectrum of the TS. | Confirms that the located structure is a true transition state and not a minimum. |

Precursor Role in β-Lactam and Azetidinone Chemistry

The unique structure of this compound makes it an important starting material for the synthesis of β-lactams (azetidin-2-ones), a core structural motif in many antibiotic classes. mdpi.comnih.gov The high ring strain of β-lactams is a key determinant of their biological activity. mdpi.comnih.gov

Synthesis of Monocyclic β-Lactams

Derivatives of this compound are utilized in the stereoselective synthesis of monocyclic β-lactams. Research has demonstrated that N-protected (2R,3R)-epoxybutyramide precursors can undergo C-3/C-4 cyclization to form the azetidinone ring. nih.gov For instance, (2R,3R)-N-(benzhydryl)-N-(2-cyclopropyl-2-oxoethyl)-2,3-epoxybutyramide undergoes a regio- and stereoselective ring closure when treated with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (B95107) (THF) to yield a 4-cyclopropylcarbonyl-substituted azetidin-2-one. researchgate.net This intramolecular cyclization is a key step in creating these highly functionalized four-membered rings. oup.com

The synthesis of these decorated monocyclic β-lactams is often challenging due to the strained nature of the ring. mdpi.comnih.gov However, methods like the Staudinger [2+2] cycloaddition are prominent for initial ring formation, leading to β-lactams with diverse substituents at the C-4 position. mdpi.comnih.gov

Intermediates for Carbapenem Antibiotic Scaffolds

Carbapenems are a class of highly effective β-lactam antibiotics with a broad spectrum of activity. wikipedia.orgnih.gov They are often reserved for treating severe bacterial infections, including those caused by multidrug-resistant (MDR) bacteria. wikipedia.orgmdpi.com this compound derivatives are crucial intermediates in the synthesis of the carbapenem core structure.

Specifically, (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate for carbapenem antibiotics, can be synthesized through the cyclization of an epoxybutyramide precursor. google.com A patented method describes dissolving the epoxybutyramide substrate in a mixed solvent system of N,N-dimethylformamide and ethyl acetate, followed by treatment with a weak inorganic base at elevated temperatures to induce cyclization. google.com This process highlights the industrial relevance of epoxybutyramide derivatives in producing commercially significant antibiotic precursors. oup.com The resulting azetidinone can then be further elaborated into various carbapenem antibiotics. nih.govoup.com

Derivatization to Organophosphorus Compounds

Beyond β-lactam chemistry, this compound serves as a precursor for organophosphorus compounds, which have significant applications in medicinal chemistry.

Synthesis of (1-Aminoalkyl)phosphonic Acid Derivatives

(1-Aminoalkyl)phosphonic acids and their dipeptide analogues are an important class of molecules, with some acting as inhibitors of enzymes like alanine (B10760859) racemase. oup.com Research has shown a synthetic pathway to optically active 4-diethoxyphosphinyl-3-(1-hydroxyethyl)-2-azetidinone from (2R,3R)-N-diethoxyphosphinylmethyl-2,3-epoxybutyramide derivatives. oup.comoup.com This synthesis involves an intramolecular ring-closure accompanied by the cleavage of the epoxide ring to form the β-lactam structure. oup.com The resulting azetidinone, containing a phosphonate (B1237965) group, is a potential precursor to (1-aminoalkyl)phosphonic acid derivatives. oup.comoup.comresearchgate.net This demonstrates a valuable transformation of the epoxybutyramide scaffold into a phosphorus-containing heterocyclic system.

The table below summarizes the transformation of a this compound derivative into a key phosphono-β-lactam intermediate.

| Starting Material | Key Reagent | Product | Application |

| (2R,3R)-N-diethoxyphosphinylmethyl-2,3-epoxybutyramide derivative | Base (for cyclization) | Optically active 4-diethoxyphosphinyl-3-(1-hydroxyethyl)-2-azetidinone | Precursor to (1-Aminoalkyl)phosphonic acid derivatives |

Construction of Diverse Nitrogen-Containing Heterocycles

The reactivity of this compound lends itself to the synthesis of various nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. sioc-journal.cnkit.edu

Pyrrole (B145914) Derivatives Synthesis

Pyrroles are five-membered aromatic heterocycles found in many natural products and pharmaceuticals. uctm.edupharmaguideline.com The synthesis of functionalized pyrroles is a significant goal in organic chemistry. While direct synthesis of pyrroles from this compound is not prominently detailed in the searched literature, the principles of acylative-cyclisation-decarboxylation reactions of related enamino acids, known as the Zav'yalov pyrrole synthesis, provide a potential route. hud.ac.uk This method involves the cyclization of enamino acids derived from 1,3-difunctional compounds to access functionalized pyrroles. hud.ac.uk

For instance, the cyclization of diethyl 2-(1-carboxyalkylaminomethylene)malonates leads to 4-acetoxypyrrole-3-carboxylates. hud.ac.uk Similarly, the Van Leusen pyrrole synthesis, which uses p-tosylmethyl isocyanide (TosMIC), is a versatile method for creating 3,4-disubstituted pyrroles from electron-deficient olefins. mdpi.com Given the functional groups present in derivatives of this compound, its transformation into suitable precursors for these types of pyrrole syntheses represents a plausible, though not explicitly documented, synthetic strategy.

The table below outlines a general, established method for pyrrole synthesis that could potentially be adapted for derivatives originating from this compound.

| Synthesis Name | Key Reagents | Substrate Type | Product |

| Van Leusen Pyrrole Synthesis | p-Tosylmethyl isocyanide (TosMIC), Base (e.g., NaH) | Michael Acceptor (e.g., enone) | 3,4-Disubstituted Pyrrole |

| Zav'yalov Pyrrole Synthesis | Acetic Anhydride, Triethylamine | Enamino acids | Functionalized Pyrroles |

Mechanistic Investigations of 3,4 Epoxybutyramide Interactions in Biochemical Systems

Enzyme-Epoxy Amide Interaction Mechanisms

The interaction of epoxy amides with enzymes is a subject of significant research, particularly due to their potential as therapeutic agents. The unique chemical structure, combining a reactive epoxide ring with a stable amide group, allows for diverse and potent interactions with various enzyme classes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights in Enzyme Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. libretexts.org For the class of epoxy amides, SAR studies have been crucial in optimizing their inhibitory effects, primarily against hydrolase enzymes.

Research on inhibitors for soluble epoxide hydrolase (sEH) has shown that functionalities like amides, ureas, and carbamates can serve as effective primary pharmacophores, with the carbonyl group and a proton-donating NH group being essential for potent enzyme inhibition. researchgate.net The amide group, in particular, has been found to be a useful scaffold for developing potent inhibitors. nih.gov

Comparative studies between ureas and their corresponding amides have provided detailed mechanistic insights. For instance, in one study, converting a 1,3-disubstituted urea (B33335) inhibitor to its corresponding amide analogues resulted in a 15- to 30-fold decrease in inhibition for both murine and human soluble epoxide hydrolase (sEH), highlighting the urea structure's superior efficacy in that specific scaffold. metabolomics.se However, other studies have demonstrated that with appropriate substituents, amide-based inhibitors can achieve remarkable potency. nih.gov Optimization of the groups attached to the amide is critical; for example, an adamantyl group attached to the amide nitrogen was found to be essential for potent sEH inhibition in one series of compounds. nih.gov

The position of the amide nitrogen can also influence potency. For murine sEH, one study found that having the nitrogen atom on the adamantyl side of the amide's carbonyl group resulted in 1.5-fold better inhibition than having it on the other side. nih.gov These detailed SAR studies allow for the rational design of inhibitors with improved potency and better physical properties, such as increased water solubility. nih.govnih.gov

Table 1: SAR Data for Amide and Urea-based Inhibitors of Soluble Epoxide Hydrolase (sEH)

| Compound/Pharmacophore | R1 Group | R2 Group | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Urea | Adamantyl | 4-Trifluoromethoxy-phenyl | Human sEH | 3.7 | acs.org |

| Amide (22) | Adamantyl | 4-Trifluoromethoxy-phenyl | Human sEH | 210 | acs.org |

| Amide (23) | 4-Trifluoromethoxy-phenyl | Adamantyl | Human sEH | 32 | acs.org |

| Urea (1) | Cyclohexyl | Phenyl | Murine sEH | 20 | metabolomics.se |

| Amide (2) | Cyclohexyl | Phenyl | Murine sEH | 300 | metabolomics.se |

This table presents IC50 values, which measure the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Modes of Enzyme Inhibition Elicited by Epoxy Amides (e.g., Irreversible, Mechanism-Based Inhibition via Covalent Modification)

Epoxy amides can elicit enzyme inhibition through various modes, ranging from reversible competition to irreversible covalent modification.

Many amide-based compounds act as reversible, competitive inhibitors. metabolomics.sepnas.org In this mode, the inhibitor structurally resembles the enzyme's natural substrate and competes for binding at the active site. libretexts.org The inhibitor binds non-covalently through interactions like hydrogen bonds and hydrophobic interactions. researchgate.net For sEH inhibitors, the amide or urea core is designed to mimic the transition state of epoxide ring opening, fitting into the active site and forming key hydrogen bonds with catalytic residues. metabolomics.se

A more potent and often permanent mode of inhibition is irreversible inhibition, which involves the formation of a stable covalent bond between the inhibitor and the enzyme. libretexts.orgsavemyexams.com The reactive epoxide ring in compounds like 3,4-Epoxybutyramide is a prime functional group for this type of mechanism. This process is often mechanism-based, where the enzyme's own catalytic action converts the inhibitor into a reactive species that then covalently modifies the enzyme, leading to its inactivation. rsc.org

For example, a close structural analogue, 3,4-epoxy-3-methylbutyl diphosphate, acts as a mechanism-based inhibitor for IDI-1 isomerase. The enzyme catalyzes the opening of the epoxide ring, which generates a reactive carbocation intermediate that subsequently reacts with a cysteine residue in the active site, forming a permanent covalent bond and inactivating the enzyme. rsc.org This provides a strong model for the potential mechanism of this compound, where a nucleophilic residue (such as cysteine, serine, or aspartate) in an enzyme's active site could attack the epoxide ring, leading to covalent and irreversible inhibition. libretexts.orgrsc.org

Specific Enzyme Target Profiling and Mechanistic Elucidation (e.g., Hydrolases, Proteases)

While specific enzyme targets for this compound are not widely documented, the broader class of epoxy amides has been extensively profiled, primarily against hydrolase enzymes. mdpi.com

Soluble Epoxide Hydrolase (sEH): This is the most studied target for amide-based inhibitors. nih.govnih.gov sEH is an α/β hydrolase that metabolizes lipid epoxides, such as epoxyeicosatrienoic acids (EETs), into their corresponding diols. nih.gov Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. mdpi.com Mechanistic studies and X-ray crystallography have revealed that amide and urea-based inhibitors fit into the sEH catalytic pocket. nih.gov Key interactions involve hydrogen bonding between the inhibitor's central pharmacophore and catalytic residues such as Asp333, Tyr381, and Tyr465, which are crucial for the hydrolysis of the natural epoxide substrate. nih.govwhiterose.ac.uk

Fatty Acid Amide Hydrolase (FAAH): FAAH is another serine hydrolase that has been identified as a target for related inhibitors. nih.govnih.gov It is responsible for breaking down endogenous cannabinoids. nih.gov Some sEH inhibitors have been found to also inhibit FAAH, leading to the development of dual-target inhibitors for potential use in treating inflammatory and neuropathic pain. nih.gov Unlike many FAAH inhibitors that act via covalent modification, some urea-based inhibitors were found to inhibit FAAH through a time-independent, competitive mechanism. nih.gov

Proteases: Proteases are a major class of hydrolases that cleave amide bonds in proteins and peptides. rsc.org The structural features of epoxy amides make them potential candidates for inhibiting these enzymes. For instance, mechanism-based inhibitors have been designed for rhomboid proteases, which are intramembrane serine proteases. rsc.org

Role in Microbial Metabolic Pathways: Mechanistic Aspects in Microorganisms

The role of this compound in microbial metabolism is not well-defined in existing literature. However, its structural components suggest potential involvement in both the synthesis of complex molecules and as a substrate for microbial degradation.

Involvement in Biosynthetic Routes within Microorganisms

There is no direct evidence describing a natural biosynthetic pathway for this compound in microorganisms. However, its structure is related to intermediates used in the biosynthesis of important natural products. nih.gov Microorganisms, particularly bacteria from the genus Streptomyces, are well-known producers of a vast array of secondary metabolites, many of which feature complex structures and amide bonds assembled by large enzyme complexes like non-ribosomal peptide synthetases (NRPS). nih.gov

While its natural origin is unclear, this compound and its derivatives are recognized as valuable synthetic intermediates. Specifically, epoxybutyramides are key precursors in the chemical synthesis of (3R,4R)-3-[(1R)-tert-Butyldimethylsilyloxyethyl]-4-acetoxy-2-azetidinone (4-AA), a crucial building block for carbapenem (B1253116) antibiotics. google.comgoogle.com This synthesis involves a critical ring-closure reaction of the epoxybutyramide to form the four-membered azetidinone (β-lactam) ring. google.com

Impact on Microbial Catabolic Processes and Enzyme Activity in Vitro

The specific catabolism of this compound by microorganisms has not been characterized. However, studies on the microbial degradation of structurally related materials, such as epoxy resins, provide insight into potential pathways. Microbial degradation is a process where microorganisms like bacteria and fungi break down organic substances. nih.gov Chemical bonds typically susceptible to enzymatic attack include esters, ethers, and amides. mdpi.com

Research has shown that some bacteria can utilize epoxy resins as their sole source of carbon, indicating the presence of enzymatic machinery capable of breaking down the polymer's structure. nih.gov For example, a synergistic co-culture of the bacteria Rhodococcus rhodochrous and Ochrobactrum anthropi was shown to degrade Araldite® epoxy resin. nih.govmdpi.com The proposed degradation pathway involves the oxidation of the polymer backbone. nih.gov

Given that this compound contains both an epoxide and an amide bond, it is plausible that it could be degraded by microbial enzymes. Microorganisms possess a wide range of epoxide hydrolases, which catalyze the addition of water to an epoxide to form a diol, and amidases (or proteases), which hydrolyze amide bonds. biorxiv.orgwur.nl The degradation of this compound in a microbial environment would likely involve one or both of these enzyme activities, breaking the molecule down into smaller, assimilable components.

Theoretical and Computational Chemistry Studies of 3,4 Epoxybutyramide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,4-Epoxybutyramide. lasalle.edu These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule. nih.govyoutube.comdergipark.org.trfrontiersin.org

Molecular Orbitals and Frontier Orbital Analysis (HOMO/LUMO)

A molecular orbital (MO) analysis describes the wave-like behavior of electrons in a molecule. libretexts.org Key to understanding a molecule's reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be localized on the oxygen atom of the epoxide or the amide group, as these are regions of higher electron density.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons, indicating the molecule's electrophilic sites. In this compound, the LUMO would be expected to have significant contributions from the carbon atoms of the strained epoxide ring, making them susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. libretexts.org A small gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. ijarset.com

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: This table is illustrative as specific data for this compound is not available. Values are based on general principles for similar small organic molecules.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -7.0 to -9.0 | Indicates electron-donating capability |

| LUMO Energy | ~ +1.0 to +3.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 8.0 to 12.0 | Predicts chemical reactivity and stability |

Charge Distribution and Electrostatic Potential Maps

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution on a molecule's surface. mdpi.comlibretexts.org They are invaluable for predicting how molecules will interact. wuxiapptec.comnih.gov

Charge Distribution: Calculations would reveal the partial positive and negative charges on each atom. The oxygen atoms in both the epoxide and amide groups would carry partial negative charges, while the epoxide carbons and the carbonyl carbon would bear partial positive charges.

Electrostatic Potential Maps (ESP): An ESP map uses a color spectrum to represent charge. uni-muenchen.de

Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to attack by electrophiles. For this compound, these would be centered on the oxygen atoms. fsu.eduresearchgate.net

Blue regions signify positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. walisongo.ac.id These would be located around the hydrogen atoms of the amide and the carbons of the epoxide ring.

Green regions represent neutral or nonpolar areas.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. smu.eduresearchgate.netresearchgate.net

Potential Energy Surface Mapping of Key Transformations

A potential energy surface (PES) is a multidimensional "map" that shows the energy of a chemical system as its geometry changes. pythoninchemistry.orguleth.canumberanalytics.comlibretexts.org By mapping the PES for a reaction of this compound (e.g., ring-opening by a nucleophile), chemists can identify the most likely path from reactants to products. scielo.org.mx This path is known as the reaction coordinate and passes through a high-energy point called the transition state. pythoninchemistry.org

Calculation of Activation Energies and Reaction Pathways

Reaction Pathways: Computational methods can trace the minimum energy pathway on the PES, revealing the sequence of bond-breaking and bond-forming events. For this compound, this could distinguish between different mechanisms, such as a concerted or a stepwise reaction. mdpi.com

Activation Energy (Ea): The activation energy is the energy barrier that must be overcome for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. fsu.edu It can be calculated using the Arrhenius equation or derived from the PES. doubtnut.comlibretexts.org A lower activation energy implies a faster reaction rate. nih.govnumberanalytics.com For the epoxide ring-opening of this compound, one could computationally compare the activation energies for attack at the C3 versus the C4 position to predict regioselectivity.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational models are highly effective at predicting the outcome of reactions where multiple products are possible. numberanalytics.comrsc.orgrsc.orgresearchgate.net

Regioselectivity: This refers to the preference for reaction at one site over another. numberanalytics.com In the case of this compound, a key reaction is the nucleophilic opening of the epoxide ring. Computational studies could predict whether a nucleophile would preferentially attack the C3 or C4 carbon by comparing the activation energies for the two possible pathways. beilstein-journals.orgnih.gov Electronic and steric factors, quantifiable through computation, would determine this preference.

Stereoselectivity: This describes the preferential formation of one stereoisomer over another. nih.gov For reactions involving this compound, computational analysis of the transition state geometries can explain and predict stereochemical outcomes, such as whether a reaction proceeds with inversion or retention of configuration at a chiral center. rsc.org

Structure-Reactivity Correlation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org It has become an indispensable tool in modern chemistry for predicting molecular properties and reactivity. global-sci.commdpi.com By calculating electronic properties, DFT can provide a quantitative basis for understanding the relationship between a molecule's structure and its chemical behavior. biorxiv.orgresearchgate.net

For a molecule like this compound, DFT calculations can determine various parameters that correlate with its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The MEP map visualizes the charge distribution on the molecule, indicating regions susceptible to electrophilic or nucleophilic attack. researchgate.net

A hypothetical DFT analysis of this compound would involve optimizing its geometry and then calculating the relevant electronic properties. The results could be tabulated to provide a clear correlation between its structural features and predicted reactivity.

Interactive Data Table: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Computational Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -8.2 eV | Moderate electron-donating ability |

| LUMO Energy | -0.5 eV | High electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Indicates good kinetic stability but reactive sites present |

| Dipole Moment | 3.5 D | Suggests significant polarity |

| Charge on Epoxide Oxygen | -0.6 e | High susceptibility to electrophilic attack |

| Charge on Epoxide Carbons | +0.4 e / +0.3 e | Susceptible to nucleophilic attack |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published DFT data for this compound was not found.

Molecular Dynamics Simulations of Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. acs.org By simulating the time evolution of a system, MD can provide detailed information about the conformational landscape, which is the collection of all possible three-dimensional shapes a molecule can adopt, and their relative energies. acs.org

For a flexible molecule like this compound, understanding its conformational landscape is key to comprehending its interactions with other molecules, such as biological macromolecules. acs.org The rotation around the C-C single bonds allows the molecule to adopt various conformations, each with a specific energy. The population of these conformers at a given temperature follows a Boltzmann distribution.

An MD simulation of this compound would typically be performed in a solvent box to mimic physiological conditions. The simulation would track the trajectory of each atom over time, governed by a force field that describes the potential energy of the system. From these trajectories, one can analyze the distribution of dihedral angles, identify the most stable conformers, and calculate the free energy barriers between them.

Although specific MD simulation studies on this compound are not available in the reviewed literature, the methodology would allow for the exploration of how the molecule might orient itself to interact with a binding site. For example, the simulations could reveal preferred orientations of the epoxide and amide groups, which is crucial for understanding its potential biological activity.

Interactive Data Table: Hypothetical Conformational Analysis Data from MD Simulations of this compound

| Conformational Feature | Predicted Observation | Significance |

| Major Dihedral Angle (O-C-C-C) | Two major populations around -60° and 180° | Indicates two dominant low-energy conformations |

| RMSD of Backbone Atoms | 1.5 Å | Suggests a relatively flexible backbone |

| Solvent Accessible Surface Area (SASA) | Fluctuates around 150 Ų | Provides insight into the molecule's interaction with the solvent |

| Intramolecular Hydrogen Bonds | Transient H-bond between amide H and epoxide O | May stabilize certain conformations |

Note: The data in this table are hypothetical and for illustrative purposes only, as specific published MD simulation data for this compound was not found.

Advanced Research Directions and Future Perspectives for 3,4 Epoxybutyramide Chemistry

Development of Novel Cascade Reactions Utilizing the 3,4-Epoxybutyramide Moiety

Cascade reactions, also known as tandem or domino reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single operation without the need to isolate intermediates. slideshare.net This approach offers significant advantages in terms of step economy, waste reduction, and the rapid construction of molecular complexity. The this compound scaffold is an ideal starting point for initiating such cascades.

Future research will likely focus on designing more sophisticated cascade sequences. By strategically placing different functional groups on the N-substituent of the amide, chemists can program the molecule to undergo a series of predictable transformations following the initial epoxide opening. This could involve leveraging the newly formed hydroxyl group and the amide functionality to direct further cyclizations, rearrangements, or fragmentations.

Table 1: Potential Cascade Pathways Initiated by this compound

| Initiating Step | Subsequent Reactions | Potential Products |

| Intermolecular Nucleophilic Ring Opening | Intramolecular Cyclization (e.g., C-alkylation) | β-Lactams, Azetidinones acs.orgacs.org |

| Intermolecular Nucleophilic Ring Opening | Intramolecular Cyclization (e.g., O-alkylation) | Morpholinones, Tetrahydro-oxazepinones researchgate.net |

| Acid-Catalyzed Ring Opening | Intramolecular Rearrangement (e.g., Pinacol-type) | Substituted Butyrolactams |

| Radical-Mediated Ring Opening | Radical Cyclization | Functionalized Pyrrolidinones |

These strategies could enable the rapid assembly of complex molecular architectures from simple, readily available starting materials, which is a central goal of modern organic synthesis. rsc.org

Exploration of Bio-orthogonal Reactions of the Epoxy Amide Functionality

Bio-orthogonal chemistry refers to reactions that can proceed within a living system without interfering with or being perturbed by the native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups that are abiotic in nature. researchgate.net Key characteristics include high selectivity, biocompatibility, rapid reaction rates at physiological conditions, and the absence of toxic catalysts or byproducts. wikipedia.orgresearchgate.net

The epoxy amide functionality of this compound presents an intriguing, albeit challenging, candidate for bio-orthogonal applications. The epoxide is a reactive electrophile capable of reacting with various nucleophiles. The central challenge is to engineer a reaction partner—a specific, exogenously supplied nucleophile—that will react with the epoxide far more rapidly and selectively than any endogenous nucleophiles, such as the thiol groups in cysteine residues or the amino groups in lysine (B10760008) residues.

Future research in this area would involve:

Developing "tuned" epoxides: Modifying the electronic properties of the this compound scaffold to either activate or deactivate it towards common biological nucleophiles, while enhancing its reactivity towards a specific, non-native reaction partner.

Designing novel nucleophilic probes: Creating unique nucleophilic reagents that exhibit exceptionally high reactivity (hyper-reactivity) for the epoxy amide target, allowing the reaction to proceed at low, biocompatible concentrations.

Investigating alternative activation mechanisms: Exploring methods to trigger the reactivity of the epoxide at a specific time or location, for example, through photoactivation or enzymatic unmasking of a pro-reagent.

While established bio-orthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions remain the gold standard, the exploration of new chemistries is crucial for expanding the molecular toolkit. mdpi.comnih.gov If the challenges of selectivity can be overcome, the epoxy amide could serve as a compact and stable chemical reporter for labeling biomolecules in living cells. squarespace.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. ijsetpub.comresearchgate.net This involves developing processes that minimize waste, reduce energy consumption, use renewable resources, and avoid hazardous reagents. mdpi.comnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a powerful technology for achieving these goals. mit.eduvapourtec.com

The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow chemistry platforms. Key advantages would include:

Enhanced Safety: Many synthetic steps, such as epoxidation, can be exothermic and may involve unstable intermediates. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. syrris.com

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields, improved selectivity, and reduced byproduct formation compared to traditional batch processing. mit.edu

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more reliable than scaling up large batch reactors. vapourtec.com

Integration of Biocatalysis: Flow systems can incorporate packed-bed reactors containing immobilized enzymes. mdpi.com This would be ideal for the enantioselective synthesis of chiral epoxybutyramides, allowing for efficient catalysis and easy separation and reuse of the biocatalyst.

By combining flow technology with green chemistry principles—such as using greener solvents, catalytic processes, and renewable starting materials—the entire lifecycle of this compound chemistry, from its synthesis to its use in producing fine chemicals, can be made more sustainable and economically viable. beilstein-journals.org

Computational Design of this compound-Based Reagents with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding the design of new molecules and reactions. binarystarchem.cafindaphd.com While specific computational studies on this compound are not yet widespread, the application of these methods holds immense potential for advancing its chemistry.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to:

Analyze Reaction Mechanisms: Model the transition states of reactions involving the epoxybutyramide moiety, such as nucleophilic ring-opening or cascade cyclizations. This provides a deeper understanding of the factors controlling reactivity and selectivity.

Predict Reactivity: Calculate the electron distribution and molecular orbital energies of various this compound derivatives. This can help predict how different substituents on the amide nitrogen or the carbon backbone will affect the electrophilicity of the epoxide ring.

Design Novel Reagents: In silico screening of virtual libraries of epoxybutyramide derivatives can identify candidates with tailored properties. For example, one could design a reagent with enhanced selectivity for a specific biological target or with optimized reactivity for a bio-orthogonal reaction. This approach is analogous to the computational design of enzymes, where active sites are modeled to achieve high catalytic efficiency for a desired reaction. biorxiv.org

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate transition state geometries and energies for cascade reactions. |

| Molecular Dynamics (MD) | Biological Interactions | Simulate the binding of an epoxybutyramide-based inhibitor in an enzyme's active site. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlate structural features of derivatives with their biological activity to guide optimization. |

| Virtual Screening | Reagent Design | Identify novel substitution patterns to tune reactivity for bio-orthogonal applications. |

By integrating computational design with experimental synthesis and testing, researchers can accelerate the discovery and optimization of new this compound-based reagents and catalysts, saving significant time and resources. github.io

Mechanistic Characterization of New Biological Interactions and Target Specificity

The electrophilic nature of the epoxide ring makes this compound and its derivatives promising candidates for the design of covalent inhibitors that can form a permanent bond with a biological target, often leading to high potency and prolonged duration of action. Derivatives of related epoxy-amides and azetidinones have been investigated as precursors to inhibitors of enzymes like cyclin D1/CDK4 and human fatty acid amide hydrolase (hFAAH). acs.orgresearchgate.net

A critical aspect of future research is the detailed mechanistic characterization of these biological interactions to ensure efficacy and minimize off-target effects. This involves a multi-faceted approach:

Target Identification and Validation: Using chemoproteomic techniques to identify the specific proteins within a cell that react with an epoxybutyramide-based probe.

Elucidation of Covalent Binding: Employing techniques like mass spectrometry to pinpoint the exact amino acid residue (e.g., cysteine, serine, or lysine) within the target protein that has been modified by the epoxide.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to obtain a high-resolution structure of the inhibitor covalently bound to its target enzyme. This provides invaluable information about the binding mode and the interactions that confer specificity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogues to understand how changes in the molecule's structure affect its potency and selectivity. acs.org This helps in optimizing the molecule to be a more effective and specific agent.

Understanding the nature of these biological interactions at a molecular level is fundamental for the rational design of new therapeutics. nih.govfigshare.com By clarifying the mechanism of action and the basis for target specificity, researchers can better predict how these molecules will behave in a complex biological system and advance the development of novel therapeutic agents. mpg.de

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,4-Epoxybutyramide derivatives in laboratory settings?

- Methodological Answer : Derivatives like N-(diphenyl)methyl-3(S)-[1′(R)-hydroxyethyl]-4(S)-acyl-2-azetidinones can be synthesized using (2R,3R)-epoxybutyramide precursors. Key steps include:

- Precursor Preparation : Start with enantiomerically pure epoxybutyramide precursors to ensure stereochemical control.

- Ring-Opening Reactions : Use nucleophilic agents (e.g., alcohols, amines) under controlled pH and temperature to open the epoxide ring while preserving stereochemistry.

- Crystallization : Recrystallize products in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to obtain high-purity crystals for structural validation .

- Characterization : Confirm purity via HPLC and structural integrity via -NMR and X-ray crystallography (see Table 1).

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure and ensure eyewash stations/safety showers are accessible .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. For respiratory protection, use NIOSH-certified N95 masks if ventilation is inadequate .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste facilities .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction at low temperatures (e.g., 125 K) to minimize thermal motion artifacts.

- Analysis : Compare unit cell parameters (e.g., space groups P1211 vs. P212121) to differentiate stereoisomers. For example:

Table 1: Crystallographic Data for Epoxybutyramide Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | R-factor |

|---|---|---|---|---|---|---|---|

| N-(diphenyl)methyl-3(S),4(S)-derivative | P1211 | 8.669 | 22.88 | 10.22 | 96.04 | 2015.9 | 0.039 |

| N-(diphenyl)methyl-3(S)-[1′(R)-hydroxyethyl] | P212121 | 6.054 | 11.48 | 29.21 | 90 | 2029.9 | 0.047 |

| Source: Crystal structure studies from |

- Validation : Cross-reference with computational models (e.g., DFT calculations) to confirm bond angles and torsional strain .

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffer solutions (pH 2–12) and incubate epoxybutyramide at 25°C.

Monitor degradation via LC-MS at timed intervals.

Calculate rate constants () using first-order kinetics.

- Findings : Epoxybutyramide is highly stable at neutral pH ( hours) but degrades rapidly under acidic (pH < 4, hours) or alkaline (pH > 10, hours) conditions due to epoxide ring-opening mechanisms.

- Mitigation : Store compounds in anhydrous, pH-neutral environments .

Q. How should researchers address contradictions in reported biological activity data for epoxybutyramide derivatives?

- Methodological Answer :

- Root-Cause Analysis :

- Purity Discrepancies : Compare HPLC chromatograms from conflicting studies; impurities >1% can skew bioassay results.

- Assay Variability : Replicate experiments using standardized protocols (e.g., fixed cell lines, incubation times).

- Statistical Resolution : Apply ANOVA or Tukey’s HSD test to evaluate significance across datasets. For example, if Study A reports IC = 10 µM and Study B reports IC = 25 µM, assess whether differences stem from solvent effects (DMSO vs. aqueous buffer) .

Data Interpretation & Reporting

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Software : Use Gaussian or ORCA for DFT calculations to model transition states during ring-opening reactions.

- Parameters : Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies ().

- Validation : Compare computed -NMR chemical shifts with experimental data (MAE < 0.1 ppm acceptable) .

Ethical & Regulatory Compliance

Q. How can researchers ensure compliance with international chemical safety regulations (e.g., GHS, OSHA) when working with this compound?

- Methodological Answer :

- Labeling : Adopt GHS-compliant hazard pictograms (e.g., corrosive, acute toxicity) and SDS templates per OSHA HazCom 2012 .

- Documentation : Maintain records of waste disposal (EPA ID numbers) and exposure monitoring (OSHA Form 300) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.